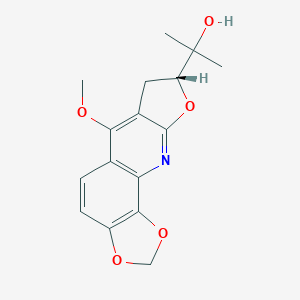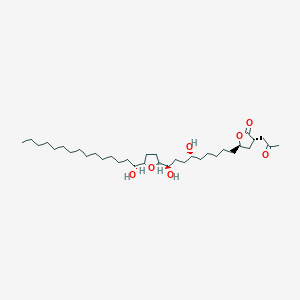
Goniothalamicinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Goniothalamicinone is a natural compound that has gained attention in recent years due to its potential medicinal properties. It is a member of the goniothalamin family of compounds, which are isolated from the Goniothalamus species of plants. Goniothalamicinone has been found to exhibit a range of biological activities, including antitumor, antifungal, and antibacterial properties.
Wirkmechanismus
The mechanism of action of Goniothalamicinone is not fully understood, but it is believed to involve the inhibition of cell growth and proliferation. The compound has been found to induce apoptosis, or programmed cell death, in cancer cells. It has also been found to inhibit the growth and biofilm formation of various bacterial and fungal species.
Biochemical and Physiological Effects:
Goniothalamicinone has been found to have a range of biochemical and physiological effects. It has been found to induce the production of reactive oxygen species (ROS) in cancer cells, leading to oxidative stress and cell death. The compound has also been found to inhibit the activity of enzymes involved in the biosynthesis of ergosterol, a component of fungal cell membranes. This leads to the disruption of fungal cell membranes and the inhibition of fungal growth.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Goniothalamicinone in lab experiments is its natural origin, which makes it a potential candidate for the development of new drugs. The compound has also been found to exhibit a range of biological activities, making it a versatile tool for research. However, one limitation of using Goniothalamicinone in lab experiments is the limited availability of the compound, which can make it difficult to obtain in large quantities.
Zukünftige Richtungen
There are several future directions for research on Goniothalamicinone. One direction is the development of new drugs based on the compound's antitumor, antifungal, and antibacterial properties. Another direction is the investigation of the compound's mechanism of action, which could lead to the development of new therapies for cancer and infectious diseases. Additionally, the synthesis of analogs of Goniothalamicinone could lead to the discovery of compounds with improved biological activities.
Synthesemethoden
Goniothalamicinone can be synthesized through the isolation of the Goniothalamus species of plants. The isolation process involves the extraction of the plant material using solvents such as methanol, ethanol, or chloroform. The extracted material is then purified using techniques such as column chromatography or crystallization. The purity of the compound can be confirmed using spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS).
Wissenschaftliche Forschungsanwendungen
Goniothalamicinone has been the subject of numerous scientific studies due to its potential medicinal properties. The compound has been found to exhibit antitumor activity against various cancer cell lines, including breast cancer, liver cancer, and lung cancer. It has also been found to have antifungal and antibacterial properties, making it a potential candidate for the development of new antibiotics.
Eigenschaften
CAS-Nummer |
170900-27-3 |
|---|---|
Molekularformel |
C35H64O7 |
Molekulargewicht |
596.9 g/mol |
IUPAC-Name |
(3S,5R)-5-[(6R,9R)-6,9-dihydroxy-9-[(2R,5R)-5-[(1R)-1-hydroxypentadecyl]oxolan-2-yl]nonyl]-3-(2-oxopropyl)oxolan-2-one |
InChI |
InChI=1S/C35H64O7/c1-3-4-5-6-7-8-9-10-11-12-13-17-20-31(38)33-23-24-34(42-33)32(39)22-21-29(37)18-15-14-16-19-30-26-28(25-27(2)36)35(40)41-30/h28-34,37-39H,3-26H2,1-2H3/t28-,29-,30-,31-,32-,33-,34-/m1/s1 |
InChI-Schlüssel |
DZWITTGSSIGAEW-VXPDQUSLSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCC[C@H]([C@H]1CC[C@@H](O1)[C@@H](CC[C@@H](CCCCC[C@@H]2C[C@H](C(=O)O2)CC(=O)C)O)O)O |
SMILES |
CCCCCCCCCCCCCCC(C1CCC(O1)C(CCC(CCCCCC2CC(C(=O)O2)CC(=O)C)O)O)O |
Kanonische SMILES |
CCCCCCCCCCCCCCC(C1CCC(O1)C(CCC(CCCCCC2CC(C(=O)O2)CC(=O)C)O)O)O |
Synonyme |
goniothalamicinone goniothalamicinone, (2,4-cis)-isome |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




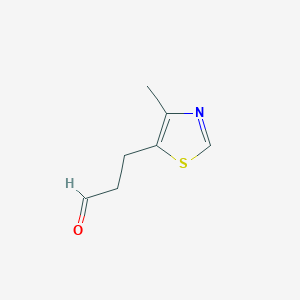


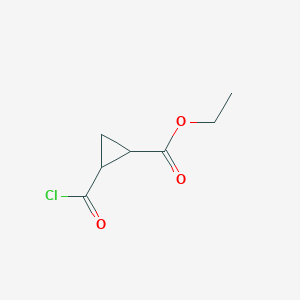
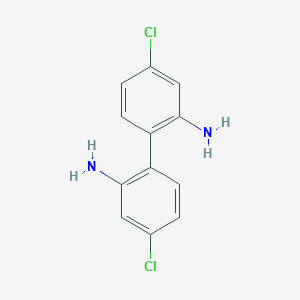
![1-Chloro-6,6-dimethyl-3-(methylthio)-4,5,6,7-tetrahydrobenzo[c]thiophen-4-one](/img/structure/B64941.png)
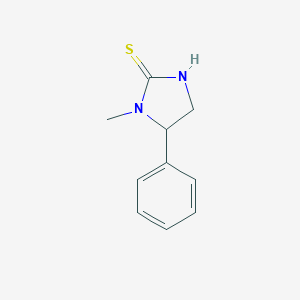



![2,3-Dihydrofuro[3,2-c]pyridine 5-oxide](/img/structure/B64955.png)

